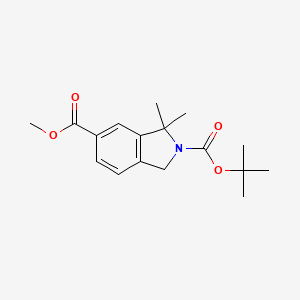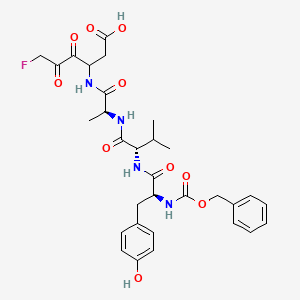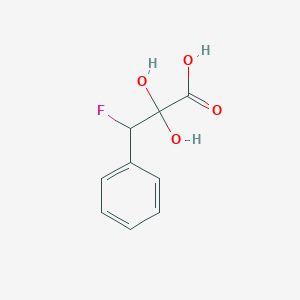
3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dihydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxo-3-phenylpropanoic acid or 3-fluoro-2,2-dioxo-3-phenylpropanoic acid.
Reduction: Formation of 3-fluoro-2,2-dihydroxy-3-phenylpropanol.
Substitution: Formation of 3-substituted-2,2-dihydroxy-3-phenylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the beta subunit of the enzyme DNA gyrase, which is essential for DNA replication . Additionally, it can bind to the beta subunit of RNA polymerase, preventing mRNA synthesis and thus inhibiting protein synthesis in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanoic acid: A parent compound with similar structural features but lacks the fluorine and hydroxyl groups.
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid: A structurally related compound with methyl groups instead of hydroxyl groups.
2,3-Dihydroxy-3-phenylpropanoic acid: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl groups provide additional sites for chemical modification.
Eigenschaften
Molekularformel |
C9H9FO4 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
3-fluoro-2,2-dihydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-7(9(13,14)8(11)12)6-4-2-1-3-5-6/h1-5,7,13-14H,(H,11,12) |
InChI-Schlüssel |
PFBCEKZKHFMKDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



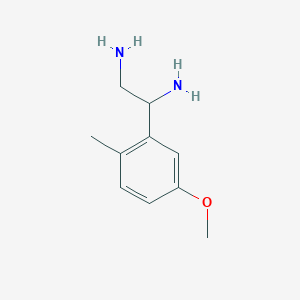

![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
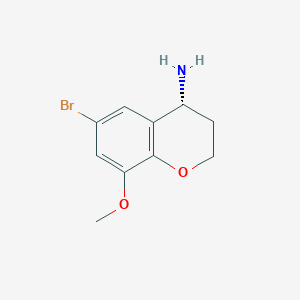

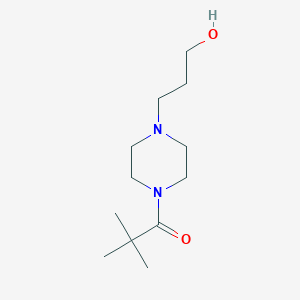
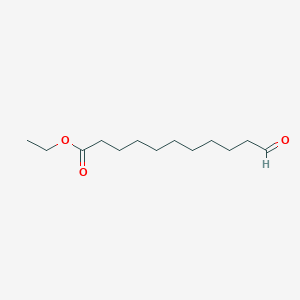
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)


![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)
